Podophyllin

Übersicht

Beschreibung

Wirkmechanismus

The exact mechanism of action is not well understood. It does appear, however, that it and its derivatives may bind and inhibit topoisomerase II during the late S and early G2 stage. The drug may bind and stabilize the temporary break caused by the enzyme. This disrupts the reparation of the break through which the double-stranded DNA passes, and consequently stops DNA unwinding and replication

The exact mechanism of action for podofilox is unknown. Podofilox is a potent mitotoxic agent that inhibits cell mitosis; cell division stops, other cellular processes are impaired, necrosis occurs, and the affected tissues gradually erode.

Wissenschaftliche Forschungsanwendungen

Podofilox hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

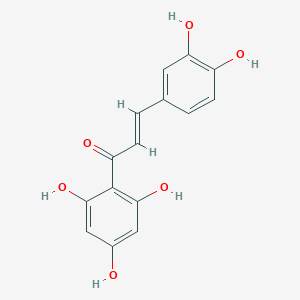

Chemie: Wird als Ausgangsmaterial für die Synthese verschiedener Derivate und Kongenere verwendet.

Biologie: Wird wegen seiner Auswirkungen auf die Zellteilung und seines Potenzials als Spindelgift untersucht.

Medizin: Wird zur Behandlung von äußeren Genitalwarzen und perianalen Warzen verwendet.

Industrie: Wird bei der Produktion von Arzneimitteln und anderen chemischen Produkten eingesetzt.

5. Wirkmechanismus

Der genaue Wirkmechanismus von Podofilox ist nicht vollständig geklärt. Es wird vermutet, dass Podofilox und seine Derivate möglicherweise an Topoisomerase II binden und diese in der späten S- und frühen G2-Phase hemmen . Diese Bindung stabilisiert den vorübergehenden Bruch, der durch das Enzym verursacht wird, stört die Reparatur des Bruchs, durch den die doppelsträngige DNA verläuft, und stoppt folglich das Entwinden und die Replikation der DNA . Podofilox wirkt auch als Tubulin-Inhibitor, der die Mikrotubuli-Funktion beeinträchtigt und zur Nekrose des sichtbaren Warzengewebes führt .

Biochemische Analyse

Biochemical Properties

Podophyllin interacts with various enzymes and proteins. It is recognized as a broad-spectrum pharmacologically active compound . It can stop the replication of both cellular and viral DNA by binding necessary enzymes . It also destabilizes microtubules, preventing cell division .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can inhibit the migration and invasion of certain cancer cells, affect the cell cycle, and induce apoptosis . It also disrupts protein synthesis, transport, and degradation .

Molecular Mechanism

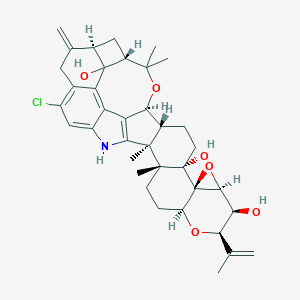

This compound’s mechanism of action is primarily through its cytotoxic properties. It arrests mitosis in metaphase, an effect it shares with other cytotoxic agents such as the vinca alkaloids . The active agent in this compound is podophyllotoxin .

Metabolic Pathways

This compound is involved in several metabolic pathways. An in-depth knowledge of the pathway toward podophyllotoxin is necessary for understanding its biochemical properties

Transport and Distribution

It is known that this compound is very well and rapidly absorbed after ingestion .

Subcellular Localization

It is known that this compound can disrupt the distribution of organelles during mouse oocyte meiotic maturation .

Vorbereitungsmethoden

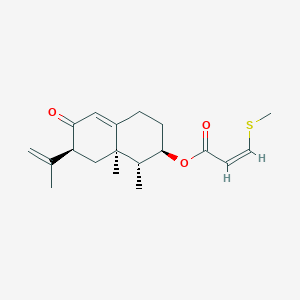

Podofilox kann chemisch synthetisiert oder aus den Pflanzenfamilien Coniferae und Berberidaceae, wie Arten von Juniperus und Podophyllum, gereinigt werden . Der synthetische Weg beinhaltet die Extraktion von Podophyllotoxin aus den Wurzeln von Podophyllum-Pflanzen, gefolgt von Reinigungsprozessen, um den biologisch aktiven Teil der Verbindung zu isolieren . Industrielle Produktionsmethoden umfassen in der Regel groß angelegte Extraktions- und Reinigungsprozesse, um Podofilox in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Podofilox durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Podofilox kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Podofilox verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Podofilox-Molekül einführen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von Podofilox mit veränderten chemischen Eigenschaften .

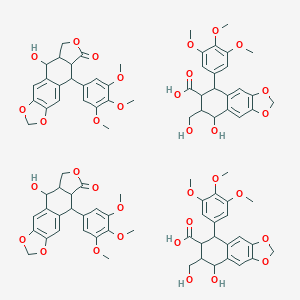

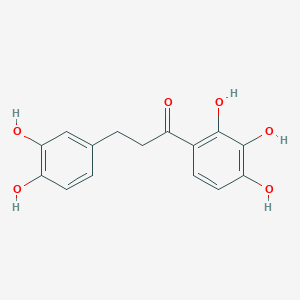

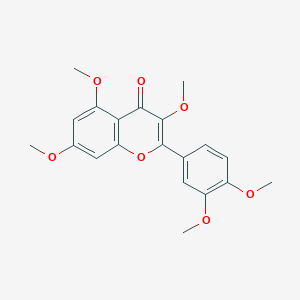

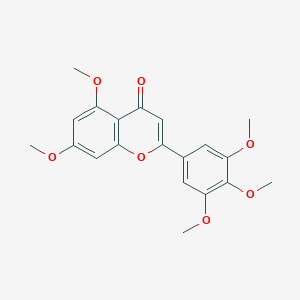

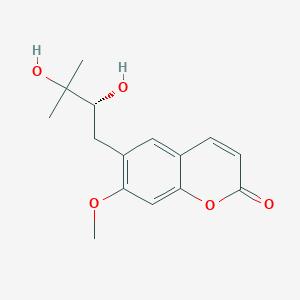

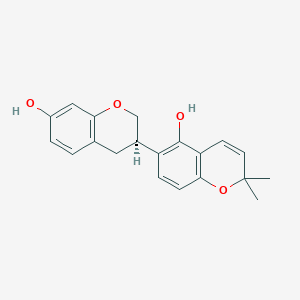

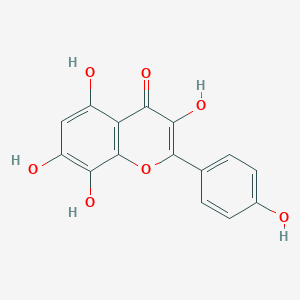

Vergleich Mit ähnlichen Verbindungen

Podofilox ähnelt anderen Verbindungen wie Imiquimod und Podophyllin. Podofilox ist eine reinere und stabilere Form von this compound, die nur den biologisch aktiven Teil der Verbindung enthält . Imiquimod hingegen wird zur Behandlung von Basalzellkarzinom, Keratose und Humanen Papillomavirusinfektionen verwendet . Podofilox ist einzigartig in seiner spezifischen Verwendung zur Behandlung von äußeren Genitalwarzen und seinen starken Spindelgift-Eigenschaften .

Ähnliche Verbindungen

- Imiquimod

- This compound

Eigenschaften

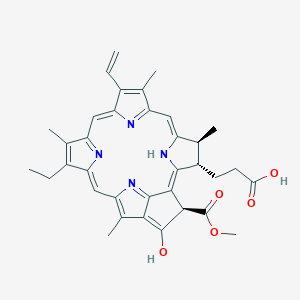

IUPAC Name |

(5R,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-XVVDYKMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045645 | |

| Record name | Podofilox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light-brown to greenish-yellow powder; Commercial resin preparations contain 5-25% podophyllum. [INCHEM], Solid | |

| Record name | Podofilox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in ethyl ether, ligroin; slightly soluble in water; soluble in acetone, benzene; very soluble in ethanol, chloroform., In water, 150 mg/L at 25 °C /Estimated/, 1.14e-01 g/L | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.3X10-15 mm Hg at 25 °C /Estimated/ | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The exact mechanism of action is not well understood. It does appear, however, that it and its derivatives may bind and inhibit topoisomerase II during the late S and early G2 stage. The drug may bind and stabilize the temporary break caused by the enzyme. This disrupts the reparation of the break through which the double-stranded DNA passes, and consequently stops DNA unwinding and replication, The exact mechanism of action for podofilox is unknown. Podofilox is a potent mitotoxic agent that inhibits cell mitosis; cell division stops, other cellular processes are impaired, necrosis occurs, and the affected tissues gradually erode. | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solvated crystals | |

CAS No. |

518-28-5, 9000-55-9, 477-47-4 | |

| Record name | Podophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Podofilox [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Podophyllum resin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Podofilox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | podophyllotoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Podofilox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3a,4,9,9a-hexahydro-9-hydroxy-6,7-(methylenedioxy)-4-(3',4',5'-trimethoxyphenyl)benz[f]isobenzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PODOFILOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36H50F353 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-118 °C, 183 °C, MP: 114-118 °C (effervescence), 228 °C | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Podofilox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

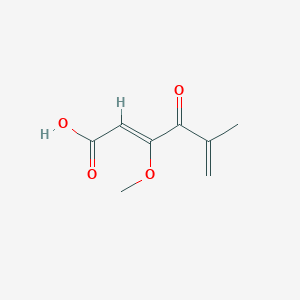

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does podophyllin exert its antimitotic effect?

A1: this compound, a complex resin derived from the Podophyllum plant, primarily acts through its active component, podophyllotoxin. [] Podophyllotoxin is a known mitotic inhibitor that disrupts cell division by binding to tubulin, a protein crucial for forming microtubules. [] Microtubules are essential for spindle fiber formation during mitosis, and their disruption prevents proper chromosome segregation, ultimately leading to cell cycle arrest and cell death. []

Q2: What are the typical cellular changes observed after this compound application on condyloma acuminatum lesions?

A2: Within 48 hours of this compound application, affected cells exhibit intracellular and intercellular edema, leading to epidermal pallor. [] Additionally, numerous necrotic keratinocytes appear in the lower epidermal layers, accompanied by a surge in mitotic figures. [] This inflammatory response is characterized by a dermal infiltrate of lymphocytes, histiocytes, and neutrophils. [] These changes gradually subside within a week, with necrotic cells migrating to the upper epidermis and a decline in mitotic figures. []

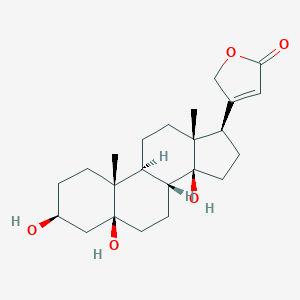

Q3: What is the primary active component of this compound and what is its molecular formula and weight?

A3: Podophyllotoxin is the primary active component responsible for this compound's biological activity. [] Its molecular formula is C22H22O8, and its molecular weight is 414.40 g/mol. []

Q4: How does the formulation of this compound affect its stability and efficacy?

A4: this compound is often formulated as a solution or cream for topical application. Research suggests that this compound resin dissolved in ethanol (PE) demonstrates comparable efficacy to the conventional formulation of this compound 25% in tincture benzoin (PB). [] Additionally, PE allows for self-treatment with potentially greater convenience and cost-effectiveness compared to PB. []

Q5: Are there concerns regarding the variability of this compound formulations?

A5: Yes, the use of non-standardized this compound solutions raises concerns about unpredictable concentrations and potential hazards. [] Unlike the standardized and stable podophyllotoxin, this compound's composition can vary, potentially impacting its effectiveness and safety. [] This variability emphasizes the need for caution and the use of standardized preparations whenever possible.

Q6: Is this compound used for its catalytic properties?

A6: While this compound is not typically utilized for its catalytic properties, its primary mode of action involves binding to tubulin. [] This binding event disrupts microtubule dynamics, which are crucial for various cellular processes, including mitosis.

Q7: Have computational methods been used to study this compound and its derivatives?

A7: Yes, extensive research has focused on synthesizing and evaluating over 550 this compound derivatives to understand their structure-activity relationships and improve their therapeutic potential. [] This research likely involves computational chemistry and modeling techniques, although the provided excerpts do not offer specific details on these methodologies.

Q8: How do structural modifications of this compound derivatives affect their biological activity?

A8: Research on this compound derivatives has explored the impact of structural modifications on their antitumor activity. [] These studies have identified specific components, such as podophyllotoxin, alpha-peltatin, and beta-peltatin, as crucial for inducing cytotoxic changes in various tumor cells. []

Q9: What are the potential risks associated with this compound application, particularly in sensitive areas?

A11: this compound application, especially to mucosal surfaces or areas with compromised skin integrity, carries the risk of systemic absorption and toxicity. [] Cases of severe vulval inflammation and persistent discomfort highlight the potential hazards, particularly with improper use or application to sensitive areas. []

Q10: What is the effectiveness of this compound compared to other treatment options for genital warts?

A12: Clinical trials comparing this compound to other treatments for genital warts, such as cryotherapy and podophyllotoxin, have shown varying results. [, , , , ] While some studies indicate comparable efficacy, others suggest that cryotherapy might be more effective than this compound in achieving long-term wart clearance. [, ]

Q11: Has this compound demonstrated efficacy in treating conditions other than genital warts?

A13: Research suggests that topical this compound may hold promise in treating conditions like basal cell carcinoma [] and psoriasis. [] One study indicated that a 25% this compound solution yielded a 96% cure rate for basal cell carcinoma, suggesting its potential as an alternative therapy. [] Another study found that 10% this compound ointment was more effective than clobetasole 0.05% ointment in treating mild plaque-type psoriasis, with a lower relapse rate and minimal side effects. []

Q12: How does this compound perform in treating cutaneous leishmaniasis?

A14: While in vitro studies demonstrate this compound's ability to eradicate Leishmania major parasites, topical application in a mouse model did not show significant efficacy in accelerating the healing process of leishmaniasis lesions. [] This discrepancy highlights the complexities of translating in vitro findings to in vivo settings.

Q13: What are the potential toxic effects of this compound?

A17: this compound's toxicity is well-documented, with both topical application and oral ingestion posing significant health risks. [, ] Neurotoxicity, including seizures, coma, and peripheral neuropathy, is a major concern. [, ] Other adverse effects include bone marrow suppression, gastrointestinal irritation, and liver and kidney dysfunction. [, ]

Q14: Are there specific biomarkers used to monitor this compound treatment response or predict treatment outcomes?

A14: While biomarkers hold potential for personalized medicine, the excerpts lack information on their use in monitoring this compound treatment response or predicting treatment outcomes.

Q15: What analytical techniques are commonly employed to characterize and quantify this compound and its components?

A20: High-pressure liquid chromatography (HPLC) is a key technique used to determine the amounts of quercetin, kaempherol, and podophyllotoxin in this compound preparations. [] This method allows for the separation and quantification of individual components within the complex resin. []

Q16: What are the environmental implications of this compound use and disposal?

A16: While this compound's natural origin might suggest minimal environmental impact, the provided excerpts lack information on its ecotoxicological effects and degradation pathways.

Q17: Does this compound induce any significant immunological responses or interact with drug transporters or metabolizing enzymes?

A17: The provided excerpts do not delve into the specifics of this compound's potential immunogenicity, drug-transporter interactions, or effects on drug-metabolizing enzymes.

Q18: Is this compound biodegradable, and what is its compatibility with biological systems?

A18: Although derived from a natural source, the excerpts lack specific information on this compound's biodegradability and overall biocompatibility.

Q19: Are there viable alternatives to this compound for treating genital warts and other conditions?

A26: Yes, several alternative treatments for genital warts exist, including cryotherapy, imiquimod, trichloroacetic acid, and surgical excision. [, , , , ] The choice of treatment often depends on factors such as wart size, location, patient preference, and previous treatment responses.

Q20: Are there specific patient populations where this compound use is contraindicated?

A28: this compound use is generally contraindicated in pregnant women due to its potential embryotoxic and teratogenic effects observed in animal studies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)